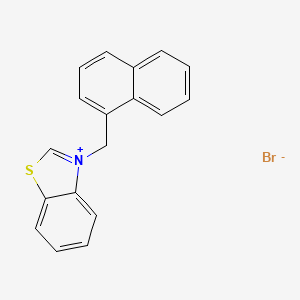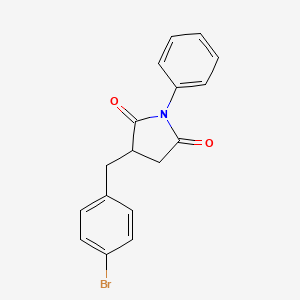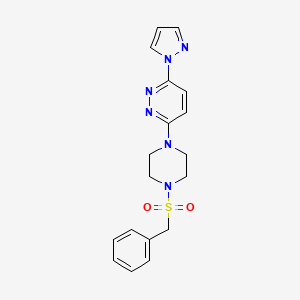![molecular formula C25H19N3O3 B4891768 3-(2-Methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B4891768.png)
3-(2-Methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxyphenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and appropriate electrophiles.
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the quinazolinone core with the indole moiety through condensation reactions, often using reagents like phosphorus oxychloride or other dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the indole moiety are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various quinazolinone and indole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, providing insights into cellular processes and disease states.
Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2-Chlorophenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one: Similar structure but with a chloro group instead of a methoxy group.
3-(2-Nitrophenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 3-(2-Methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-27-20-12-6-4-9-16(20)18(24(27)29)15-23-26-19-11-5-3-10-17(19)25(30)28(23)21-13-7-8-14-22(21)31-2/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAHLOSHDYEYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)


![1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione](/img/structure/B4891727.png)
![2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol](/img/structure/B4891734.png)
![2-({5-METHYL-6-NITRO-7-OXO-3H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL}METHOXY)ETHYL ACETATE](/img/structure/B4891741.png)

![2'-amino-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile](/img/structure/B4891750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)
![1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)

![[4-[(Z)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-nitrobenzoate](/img/structure/B4891785.png)
![(4Z)-4-[[3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B4891790.png)
